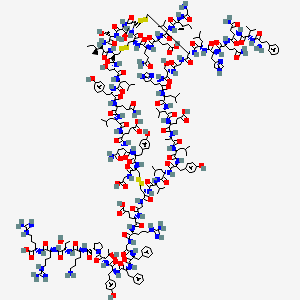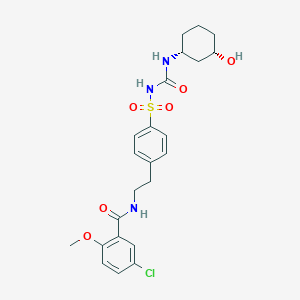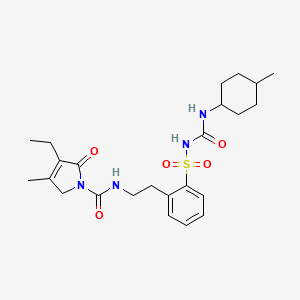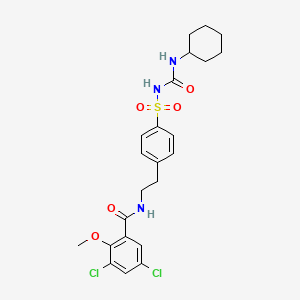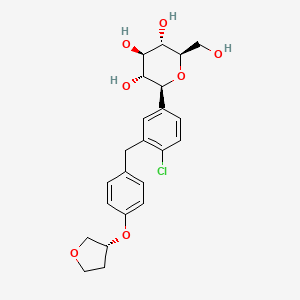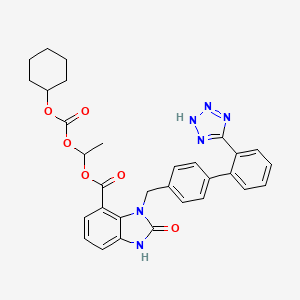
Desethyl Candesartan Cilexetil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desethyl Candesartan Cilexetil is a derivative of Candesartan Cilexetil, which is an ester prodrug of Candesartan. Candesartan is a potent angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. This compound is one of the degradation products of Candesartan Cilexetil and has been identified in various stability and forced degradation studies .
Biochemical Analysis
Biochemical Properties
Desethyl Candesartan Cilexetil interacts with angiotensin II receptor type 1 (AT1), acting as an antagonist . By binding to these receptors, it inhibits the vasoconstrictive action of angiotensin II, thereby reducing peripheral vascular resistance . This interaction involves proteins and enzymes such as angiotensin-converting enzyme (ACE) and cytochrome P450 2C9 (CYP2C9) .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways. It blocks the angiotensin II type-1 (AT1) receptor, which disrupts the renin-angiotensin-aldosterone system, a key regulator of blood pressure . This blockade can affect gene expression related to vasoconstriction and fluid balance .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to Candesartan in the body. Candesartan then binds to the angiotensin II type-1 (AT1) receptor, blocking the binding of angiotensin II. This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .
Temporal Effects in Laboratory Settings
Studies on Candesartan Cilexetil have shown that it has a long-lasting antihypertensive effect, continuing for more than a week .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. For instance, a single oral dose of Candesartan Cilexetil at 0.3 mg/kg reduced maximal blood pressure significantly in spontaneously hypertensive rats
Metabolic Pathways
This compound is metabolized by the cytochrome P450 2C9 (CYP2C9) enzyme or uridine diphosphate glucurinosyltransferase 1A3, and is excreted in an unchanged form through urine, biliary tract, and feces .
Transport and Distribution
It is known that Candesartan Cilexetil is rapidly and completely bioactivated by ester hydrolysis during absorption from the gastrointestinal tract to Candesartan .
Subcellular Localization
Given its mechanism of action, it is likely to interact with angiotensin II type-1 (AT1) receptors, which are located on the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desethyl Candesartan Cilexetil involves the hydrolysis of Candesartan Cilexetil under specific conditions. The process typically includes:
Alkaline Hydrolysis: Candesartan Cilexetil is subjected to an alkaline medium, leading to the cleavage of the ester bond and formation of this compound.
Reaction Conditions: The reaction is carried out at a controlled temperature and pH to ensure the selective formation of this compound.
Industrial Production Methods: While the industrial production of this compound is not as common as its parent compound, the methods used for its synthesis can be adapted for large-scale production. This involves optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Desethyl Candesartan Cilexetil undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: It can undergo substitution reactions, particularly at the tetrazole ring, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxo Derivatives: Formed through oxidation.
Substituted Analogs: Formed through substitution reactions at the tetrazole ring.
Scientific Research Applications
Desethyl Candesartan Cilexetil has several applications in scientific research:
Chemistry: Used as a reference standard in stability and degradation studies of Candesartan Cilexetil.
Biology: Studied for its potential biological activities and interactions with angiotensin II receptors.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects.
Mechanism of Action
Desethyl Candesartan Cilexetil exerts its effects by interacting with the angiotensin II type 1 (AT1) receptors. It competes with angiotensin II for binding to these receptors, thereby blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to a reduction in blood pressure and alleviation of the workload on the heart .
Comparison with Similar Compounds
Candesartan Cilexetil: The parent compound, which is a prodrug of Candesartan.
1 N -ethyl Candesartan Cilexetil: Another degradation product with similar properties.
2 N -ethyl Candesartan Cilexetil: A regioisomer of 1 N -ethyl Candesartan Cilexetil.
Uniqueness: Desethyl Candesartan Cilexetil is unique due to its specific degradation pathway and the resulting structural modifications. It serves as an important marker in stability studies and provides insights into the degradation behavior of Candesartan Cilexetil .
Properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N6O6/c1-19(42-31(40)43-22-8-3-2-4-9-22)41-29(38)25-12-7-13-26-27(25)37(30(39)32-26)18-20-14-16-21(17-15-20)23-10-5-6-11-24(23)28-33-35-36-34-28/h5-7,10-17,19,22H,2-4,8-9,18H2,1H3,(H,32,39)(H,33,34,35,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJMFQHOVKQHHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC(=O)OC6CCCCC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869631-11-8 |
Source


|
| Record name | Desethyl candesartan cilexetil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869631118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESETHYL CANDESARTAN CILEXETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC6R5VA63B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What analytical techniques were employed to characterize Desethyl Candesartan Cilexetil and other impurities?
A1: The research paper [] describes the utilization of advanced analytical techniques, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to effectively identify and characterize this compound and four other potential degradation impurities present in Candesartan Cilexetil tablets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



